molecular formula C11H21NO4 B13008552 Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate

Cat. No.: B13008552
M. Wt: 231.29 g/mol
InChI Key: CXYJVHAKZACXGG-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or ethers.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The azetidine ring is a bioisostere of other nitrogen-containing heterocycles, which can be used to modulate the biological activity of drug candidates.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and functional groups make it a versatile compound for industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can influence the compound’s binding affinity and selectivity for these targets, affecting its pharmacological properties.

Comparison with Similar Compounds

  • Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate
  • Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Comparison: Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate is unique due to the presence of both hydroxyl and tert-butyl groups, which can influence its reactivity and solubility

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8(13)5-11(15)6-12(7-11)9(14)16-10(2,3)4/h8,13,15H,5-7H2,1-4H3

InChI Key

CXYJVHAKZACXGG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CN(C1)C(=O)OC(C)(C)C)O)O

Origin of Product

United States

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